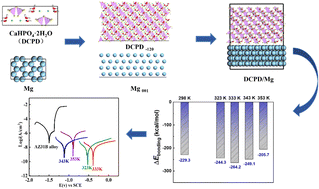The effects of electrodeposition temperature on morphology and corrosion resistance of calcium phosphorus coatings on magnesium alloy: comparative experimental and molecular dynamics simulation studies
RSC Advances Pub Date: 2023-11-22 DOI: 10.1039/D3RA04162J
Abstract
In this study, CaP coatings were prepared on the surface of an AZ31B magnesium alloy using electroplating in order to slow down the degradation rate of magnesium alloy in the simulated physiological environment. The effect of plating temperature on the properties of CaP coatings was investigated by combining experimental techniques with molecular dynamics (MD) simulation. The surface morphology of CaP coatings changed from dendritic lamellar to granular structure with the increase of plating temperature, but the main structure of CaP coatings prepared at all temperatures was CaHPO4·2H2O. The CaP coatings prepared at 60 °C have higher corrosion resistance compared to coatings prepared at other temperatures. The MD simulation revealed the DCPD/Mg interfacial binding mechanism, and DCPD/Mg could form a stable interfacial layer at different temperatures because the binding energy was negative. HPO42− and H2O groups in the DCPD structure acted as riveting groups in the interfacial layer and formed Mg–HPO42− and Mg–H2O dipole pairs with Mg respectively through electrostatic interaction and van der Waals forces. The interfacial bonding energy between DCPD/Mg reached its lowest at 60 °C and the relative contents of HPO42− and H2O in the interface layer were the highest at this temperature, which may explain the high corrosion resistance and high bonding force of CaP coatings prepared at this temperature.


Recommended Literature
- [1] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [2] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [3] Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes†
- [4] Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a catalyst †
- [5] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [6] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [7] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [8] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
- [9] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [10] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst

Journal Name:RSC Advances
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8









